7-Methoxynaphthalen-1-amine: A Core Technical Guide for Researchers
7-Methoxynaphthalen-1-amine: A Core Technical Guide for Researchers
Introduction: 7-Methoxynaphthalen-1-amine is an aromatic amine and a key building block in organic synthesis. Its naphthalene core, substituted with both a methoxy and an amine group, makes it a versatile intermediate in the development of various pharmacologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of 7-Methoxynaphthalen-1-amine are summarized below. These values are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Citation(s) |
| IUPAC Name | 7-methoxynaphthalen-1-amine | [1] |
| CAS Number | 5302-79-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Monoisotopic Mass | 173.08406 Da | [3] |
| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine, 8-Amino-2-methoxynaphthalene | [2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |
| Purity | Typically ≥97% | [1] |
| Predicted XlogP | 2.6 | [3] |
Spectroscopic and Analytical Data
Spectroscopic data is critical for the identification and characterization of 7-Methoxynaphthalen-1-amine. While experimental spectra for this specific compound are not widely published, predicted data and characteristic absorption ranges for its functional groups are presented.
Predicted Mass Spectrometry Data
The following table details the predicted mass-to-charge ratios (m/z) for various adducts of 7-Methoxynaphthalen-1-amine, which are useful for its identification via mass spectrometry.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.09134 |
| [M+Na]⁺ | 196.07328 |
| [M-H]⁻ | 172.07678 |
| [M+NH₄]⁺ | 191.11788 |
| [M+K]⁺ | 212.04722 |
| [M+H-H₂O]⁺ | 156.08132 |
| [M+HCOO]⁻ | 218.08226 |
Expected NMR and IR Spectroscopy Signatures
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) group protons typically around 3.9-4.0 ppm, and a broad singlet for the amine (-NH₂) protons.
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¹³C NMR: The carbon NMR would display signals for the eleven carbon atoms, with the methoxy carbon appearing around 55-60 ppm and the aromatic carbons in the 100-160 ppm range.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity doublet in the 3400–3250 cm⁻¹ region.[5] C-H stretching from the aromatic ring would be observed around 3100-3000 cm⁻¹.[6] The C=C stretching of the aromatic ring will show peaks in the 1700-1500 cm⁻¹ range.[6]
Applications in Drug Development
7-Methoxynaphthalen-1-amine serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of antidepressants and potential anticancer agents.
Its derivative, 7-methoxy-1-naphthylacetonitrile, is a key precursor in the synthesis of Agomelatine .[7] Agomelatine is an atypical antidepressant that acts as a melatonin receptor agonist and a serotonin 5-HT₂C receptor antagonist.[7][8] Furthermore, various 6-methoxynaphthalene derivatives, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines.[9]
Experimental Protocols
Example Protocol: N-Acetylation of 7-Methoxynaphthalen-1-amine (Hypothetical)
This protocol outlines a standard procedure for the acetylation of an aromatic amine, a common step in pharmaceutical synthesis.
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Dissolution: Dissolve 7-Methoxynaphthalen-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
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Acylation: Cool the mixture in an ice bath. Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the mixture by adding water. Separate the organic layer.
-
Purification: Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-(7-methoxynaphthalen-1-yl)acetamide.
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Final Purification: Purify the product further by recrystallization or column chromatography.
Safety and Handling
Proper safety precautions are essential when working with 7-Methoxynaphthalen-1-amine and related compounds. The following guidelines are based on available safety data sheets.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and government-approved eye/face protection.[11][12]
-
Handling: Handle in a well-ventilated place.[11][12] Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[11] Wash hands and face thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] Store in a sealed, dry environment.[2]
-
First Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move to fresh air.
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Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
References
- 1. 7-Methoxynaphthalen-1-amine 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]
- 2. CAS 5302-79-4 | 7-Methoxynaphthalen-1-amine - Synblock [synblock.com]
- 3. PubChemLite - 7-methoxynaphthalen-1-amine (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. 7-Methoxynaphthalen-1-ol | 67247-13-6 [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. nbinno.com [nbinno.com]
- 8. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. echemi.com [echemi.com]
